2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid
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Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.446. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the fluoren-9-ylmethoxy carbonyl (fmoc) group, are often used in peptide synthesis . The Fmoc group acts as a protective group for the amino group during peptide synthesis .
Mode of Action
The fmoc group is typically removed under basic conditions during peptide synthesis, allowing the free amino group to participate in peptide bond formation .
Action Environment
The compound is stable at room temperature, as indicated by its use in peptide synthesis . Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is particularly important in protecting amino groups during peptide synthesis, preventing unwanted side reactions . This interaction is typically reversible, allowing for the selective deprotection of the amino group when necessary.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound can affect the activity of kinases and phosphatases, enzymes that play pivotal roles in signal transduction . Additionally, it can alter the expression of genes involved in cellular metabolism, thereby impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to the active sites of enzymes, either inhibiting or activating them depending on the context . This binding can lead to changes in enzyme conformation and activity, ultimately influencing downstream biochemical pathways. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish as the compound degrades. This stability is crucial for its use in prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is metabolized through several pathways. It undergoes enzymatic hydrolysis to remove the Fmoc group, followed by further breakdown into smaller metabolites . These metabolites can then enter various biochemical cycles, contributing to the compound’s overall impact on cellular metabolism.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)14-16-9-10-17-11-12-26(23(17)13-16)25(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSVYAWAZRKHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138021-20-0 |
Source
|
Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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